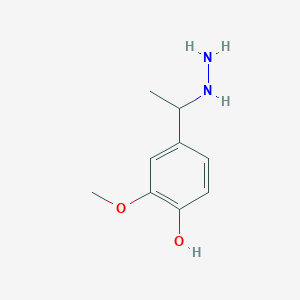

4-(1-Hydrazinylethyl)-2-methoxyphenol

Description

Contextualization within Hydrazinophenol Chemistry

Hydrazinophenols are a class of organic compounds that feature both a hydrazine (B178648) (-NHNH2) and a hydroxyl (-OH) group attached to a phenol (B47542) ring. The presence of the reactive hydrazine group makes them versatile precursors in the synthesis of a wide array of heterocyclic compounds and hydrazones. nih.gov Hydrazones, formed by the reaction of hydrazines with aldehydes or ketones, are known to possess a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. nih.govbohrium.comnih.gov

The specific structural arrangement of "4-(1-Hydrazinylethyl)-2-methoxyphenol" places it within a subset of hydrazinophenols that are of particular interest due to the potential for stereoisomerism at the ethyl bridge and the influence of the methoxy (B1213986) group on the electronic properties of the phenol ring. The methoxy group, being an electron-donating group, can modulate the reactivity of the phenol and its ability to participate in hydrogen bonding and metal chelation.

Academic Significance and Research Rationale for the Compound

The academic significance of "this compound" stems from its potential as a scaffold in drug discovery and as a ligand in coordination chemistry. The rationale for its investigation is built upon the established biological activities of related hydrazinophenol and hydrazone derivatives.

The core motivation for research into this compound can be summarized as follows:

Biological Potential: The hydrazone derivatives that can be synthesized from "this compound" are anticipated to exhibit a range of pharmacological effects. The exploration of these derivatives could lead to the identification of new therapeutic agents. researchgate.net

Synthetic Versatility: The hydrazine moiety is a key functional group that allows for the construction of more complex molecular architectures. Understanding the reactivity and synthetic utility of this specific compound can contribute to the broader toolkit of synthetic organic chemistry. organic-chemistry.org

Structure-Activity Relationship (SAR) Studies: The defined structure of "this compound" provides a platform for systematic modifications to probe structure-activity relationships. For instance, alterations to the hydrazine group, the phenol ring, or the methoxy substituent can provide valuable insights into the molecular features required for a specific biological activity.

Current Research Landscape and Identified Knowledge Gaps

The current research landscape for "this compound" is in its nascent stages. While extensive research exists for the broader class of hydrazones and hydrazinophenols, dedicated studies on this specific molecule are limited. Much of the current understanding is inferred from research on analogous structures.

Identified Knowledge Gaps:

Definitive Synthesis: While general methods for the synthesis of hydrazinophenols are known, optimized and high-yield synthetic routes specifically for "this compound" are not well-documented.

Comprehensive Biological Screening: A thorough evaluation of the biological activity profile of this compound and its derivatives against a wide range of targets is yet to be undertaken.

Physicochemical Characterization: Detailed studies on its solubility, stability, and other physicochemical properties are necessary to assess its potential for further development.

Structural Biology: There is a lack of information on how this molecule interacts with biological macromolecules at a molecular level, which could be elucidated through techniques like X-ray crystallography and NMR spectroscopy.

The following table summarizes the key research areas and the current status of knowledge regarding "this compound":

| Research Area | Current Status | Future Direction |

| Synthesis | Inferred from general methods for related compounds. | Development of a specific, high-yield synthetic protocol. |

| Biological Activity | Postulated based on the activity of other hydrazinophenols. | Comprehensive screening for antimicrobial, anticancer, and other activities. |

| Physicochemical Properties | Largely uncharacterized. | Detailed analysis of solubility, stability, and pKa. |

| Structural Studies | No crystallographic or solution-state structural data available. | Elucidation of the 3D structure and conformational analysis. |

Addressing these knowledge gaps will be crucial for unlocking the full potential of "this compound" in various scientific disciplines.

Structure

3D Structure

Properties

CAS No. |

1016718-90-3 |

|---|---|

Molecular Formula |

C9H14N2O2 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

4-(1-hydrazinylethyl)-2-methoxyphenol |

InChI |

InChI=1S/C9H14N2O2/c1-6(11-10)7-3-4-8(12)9(5-7)13-2/h3-6,11-12H,10H2,1-2H3 |

InChI Key |

ZVGZXBIDJOXPNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)O)OC)NN |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 4 1 Hydrazinylethyl 2 Methoxyphenol

Established Synthetic Pathways for the 4-(1-Hydrazinylethyl)-2-methoxyphenol Core

The construction of the fundamental this compound structure is typically achieved through a sequence of reactions that first establish a key intermediate, followed by the introduction of the desired hydrazinylethyl side chain.

Precursor Synthesis Routes (e.g., from 4-hydroxy-3-methoxybenzaldehyde and eugenol (B1671780) derivatives)

The synthesis commonly begins with precursors like 4-hydroxy-3-methoxybenzaldehyde (vanillin) or eugenol, which already contain the characteristic methoxyphenol ring.

From 4-hydroxy-3-methoxybenzaldehyde (Vanillin):

A common strategy involves converting vanillin (B372448) into 4-acetyl-2-methoxyphenol (acetovanillone), a crucial intermediate. This transformation can be achieved through various methods. A two-step synthesis starting from 4-hydroxybenzaldehyde (B117250) illustrates a related pathway where the aldehyde is first brominated and then undergoes a copper-mediated coupling with methoxide. udel.edu While not a direct synthesis of acetovanillone (B370764) from vanillin, it demonstrates the modification of the benzene (B151609) ring common in such syntheses. A more direct, though different, modification of vanillin involves its reaction with various amines to form Schiff bases. researchgate.net

A representative pathway to an acetophenone (B1666503) intermediate from a related phenol (B47542) is the Fries rearrangement of a phenyl acetate (B1210297). For instance, 4-methylphenyl acetate can be rearranged to 5-methyl-2-hydroxyacetophenone. nih.gov This principle can be applied to the acetate derivative of guaiacol (B22219) to yield the desired acetovanillone precursor.

From Eugenol Derivatives:

Eugenol (4-allyl-2-methoxyphenol) serves as another versatile starting material. d-nb.info The allyl group of eugenol can be modified to generate the required ethyl side chain. This often involves isomerization of the allyl double bond to a propenyl group, followed by oxidative cleavage to yield an aldehyde, which can then be converted to the acetyl group. Eugenol itself can be transformed into various derivatives through reactions at its hydroxyl group or allyl side chain, such as demethylation, esterification, or epoxidation. d-nb.infonih.gov For example, eugenol can undergo a Mannich reaction, followed by methylation and nucleophilic substitution, to introduce a hydroxymethyl group at the ortho position to the hydroxyl group. usu.ac.id These derivatization strategies highlight the chemical versatility of eugenol as a precursor. nih.gov

The following table summarizes a generalized pathway from these common precursors to the key intermediate, 4-acetyl-2-methoxyphenol.

| Starting Material | Key Transformation Steps | Intermediate Product |

|---|---|---|

| 4-hydroxy-3-methoxybenzaldehyde (Vanillin) | 1. Protection of the hydroxyl group (e.g., acetylation). 2. Oxidation of the aldehyde to a carboxylic acid. 3. Reaction with an organometallic reagent (e.g., methyllithium). 4. Deprotection. | 4-acetyl-2-methoxyphenol |

| Eugenol | 1. Isomerization of the allyl group to a propenyl group. 2. Oxidative cleavage of the double bond (e.g., ozonolysis or Wacker oxidation). | 4-acetyl-2-methoxyphenol |

Introduction of the Hydrazinylethyl Moiety

Once the 4-acetyl-2-methoxyphenol intermediate is obtained, the hydrazinylethyl group is introduced. This is typically accomplished through a two-step process:

Hydrazone Formation: The ketone group of 4-acetyl-2-methoxyphenol is reacted with hydrazine (B178648) (usually as hydrazine hydrate) in an appropriate solvent like ethanol (B145695). This condensation reaction forms the corresponding hydrazone, (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol, which has been synthesized from 2-hydroxy-4,5-dimethylacetophenone and hydrazine in an alkaline medium. researchgate.net This reaction replaces the carbonyl oxygen with a =NNH₂ group. libretexts.org

Reduction to Hydrazine: The C=N double bond of the hydrazone is then selectively reduced to a single bond to yield the final product, this compound. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.

| Step | Reactant | Reagent | Product |

|---|---|---|---|

| 1 | 4-acetyl-2-methoxyphenol | Hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) | 4-(1-hydrazonoethyl)-2-methoxyphenol |

| 2 | 4-(1-hydrazonoethyl)-2-methoxyphenol | Reducing agent (e.g., NaBH₄) | This compound |

Stereoselective Synthesis Approaches for the 1-Hydrazinylethyl Group

The carbon atom attached to the hydrazinyl group in this compound is a stereocenter. Consequently, stereoselective synthesis methods can be employed to obtain specific enantiomers or diastereomers.

Achieving stereoselectivity can be approached in several ways:

Chiral Reducing Agents: Using a chiral reducing agent during the reduction of the hydrazone intermediate can induce asymmetry, leading to an excess of one enantiomer.

Catalytic Asymmetric Reduction: A non-chiral reducing agent can be used in conjunction with a chiral catalyst to achieve a similar enantioselective outcome.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the hydrazone intermediate, directing the reduction from a specific face, and then subsequently removed.

While specific documented examples for the stereoselective synthesis of this compound are not widespread, the principles are well-established in organic synthesis. For instance, stereoselective synthesis has been successfully applied to produce novel 1,2-dihydroquinolinehydrazonopropanoate derivatives through an aza-Michael addition, confirming the E-configuration of the products via X-ray analysis. nih.gov Similarly, regio- and stereoselective synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles has been achieved through the Michael addition of pyrazoles to conjugated carbonyl alkynes, where the stereochemical outcome is controlled by the presence or absence of a silver carbonate catalyst. nih.gov These examples demonstrate the feasibility of controlling stereochemistry in molecules containing hydrazone or related functionalities.

Functional Group Transformations and Side-Chain Modifications

The synthesized this compound molecule possesses three key functional groups amenable to further chemical modification: the hydrazinyl group, the phenolic hydroxyl group, and the aromatic ring.

Reactions at the Hydrazinyl Group (e.g., condensation to hydrazones)

The hydrazinyl group is a reactive nucleophile and is the primary site for many derivatization reactions. A common and important reaction is condensation with carbonyl compounds.

Hydrazone Formation: The terminal -NH₂ of the hydrazinyl group readily reacts with aldehydes and ketones to form stable hydrazones. This reaction is pH-dependent and can be selective; under acidic conditions, the hydrazinyl group is often more reactive than an amino group in the same molecule. rsc.org The reaction involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration. This process is fundamental in forming various heterocyclic compounds, such as pyrazoles, when reacting with β-dicarbonyl compounds. researchgate.net

| Reactants | Conditions | Product Type |

|---|---|---|

| This compound + Aldehyde (R-CHO) | Acidic or basic catalysis, typically in an alcohol solvent | Aldehyde Hydrazone Derivative |

| This compound + Ketone (R-CO-R') | Acidic or basic catalysis, typically in an alcohol solvent | Ketone Hydrazone Derivative |

Chemical Modifications of the Phenolic Hydroxyl Group

Etherification (O-Alkylation): The phenolic proton can be removed by a base (e.g., potassium carbonate, sodium hydroxide) to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a Williamson ether synthesis to form an ether.

Esterification (O-Acylation): The hydroxyl group can react with acylating agents, such as acid chlorides or acid anhydrides, in the presence of a base (e.g., pyridine, triethylamine) to form phenyl esters.

These modifications can alter the solubility, stability, and electronic properties of the parent compound.

Transformations of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) on the aromatic ring of this compound is a key site for chemical transformation, primarily through demethylation. This process converts the methoxy group into a hydroxyl group, yielding the corresponding catechol (1,2-dihydroxybenzene) derivative. Such a transformation can significantly alter the compound's electronic and biological properties. Various methods have been developed for the cleavage of aryl methyl ethers, ranging from classical chemical reagents to modern electrochemical techniques.

Common strategies for demethylation involve the use of strong reagents under harsh conditions. nih.gov For instance, Lewis acids such as aluminum chloride can be employed, often in solvents like chloroform (B151607) or dichloromethane, to effect the cleavage of the methyl-oxygen bond. google.com Another approach utilizes protic acids, such as hydrobromic acid (HBr), in conjunction with a phase-transfer catalyst like Aliquat-336, which accelerates the reaction and allows for good to excellent yields of the corresponding phenol. researchgate.net High-temperature catalytic processes using materials like γ-alumina, sometimes doped with metal oxides, have also been reported for demethylation. google.com

More recently, facile and efficient electrochemical methods have been developed. One such approach involves the electrochemical demethylation of 2-methoxyphenol on a multi-walled carbon nanotube (MWCNT) modified electrode, which leads to the formation of a surface-confined catechol derivative under a biased potential in a neutral pH solution. nih.govacs.org This technique represents a milder alternative to traditional chemical methods. nih.gov

Table 1: Selected Methods for Demethylation of Aryl Methyl Ethers

| Method | Reagents/Conditions | Key Features | Reference |

| Lewis Acid-Mediated | Anhydrous Aluminum Chloride in CH₂Cl₂ | Effective for p-methoxy groups in phenolic esters. | google.com |

| Phase-Transfer Catalysis | HBr, Aliquat-336 | Accelerates reaction rate, good yields. | researchgate.net |

| Electrochemical | Biased potential on MWCNT electrode, neutral pH | Mild conditions, forms surface-confined product. | nih.govacs.org |

| High-Temperature Catalysis | γ-alumina catalyst, 500 °C | Suitable for gas-phase reactions. | google.com |

Derivatization and Elaboration of the Ethyl Chain

The 1-hydrazinylethyl side chain offers two primary sites for derivatization: the benzylic carbon and the terminal hydrazinyl group.

Oxidation of the Benzylic Carbon: The ethyl group attached to the aromatic ring can undergo side-chain oxidation under treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). libretexts.org This reaction requires the presence of at least one hydrogen atom on the benzylic carbon. libretexts.orglibretexts.org The oxidation process typically cleaves the rest of the alkyl chain and transforms the benzylic carbon into a carboxylic acid group. libretexts.orgyoutube.com Applying this to this compound would result in the formation of 4-carboxy-2-methoxyphenol, a drastic structural change that replaces the hydrazinylethyl moiety entirely.

Reactions of the Hydrazinyl Group: The terminal hydrazinyl (-NHNH₂) group is a highly versatile functional handle for derivatization due to its nucleophilic nature. The most common and synthetically valuable reaction is its condensation with aldehydes and ketones to form hydrazones (-NH-N=CHR). This reaction is typically catalyzed by a small amount of acid and proceeds with high efficiency. nih.govresearchgate.net The formation of a hydrazone linkage allows for the introduction of a wide variety of substituents, depending on the carbonyl compound used, enabling the systematic modification of the molecule's steric and electronic profile. This strategy is widely employed in the synthesis of diverse libraries of bioactive compounds. mdpi.com

Synthesis of Related Hydrazinyl and Hydrazono-Methoxyphenol Derivatives

The synthesis of methoxyphenol derivatives bearing hydrazinyl and hydrazono functionalities is a cornerstone of medicinal and synthetic chemistry. These scaffolds are present in numerous compounds with diverse applications.

The general and most straightforward method for synthesizing hydrazone derivatives involves the condensation of a hydrazine-containing molecule with an appropriate aldehyde or ketone. nih.gov The reaction is typically carried out in a protic solvent such as ethanol, often with a few drops of a mineral acid like HCl or a polar solvent like glacial acetic acid to serve as a catalyst. nih.govutq.edu.iq The reaction mixture is often stirred at room temperature or heated under reflux for a period ranging from minutes to several hours. nih.gov The resulting hydrazone product frequently precipitates from the reaction mixture and can be purified by simple filtration and recrystallization. nih.gov

This synthetic strategy has been used to prepare extensive libraries of compounds. For example, a series of 4-methoxy-1,3-benzenediolylhydrazone derivatives were synthesized by condensing 4-methoxyisophthalohydrazide with a variety of substituted aromatic aldehydes in refluxing glacial acetic acid. nih.gov Similarly, novel hydrazones have been prepared by reacting phenylhydrazine (B124118) with various 4-substituted benzaldehydes. mdpi.com

Table 2: Examples of Hydrazone Synthesis from Hydrazine/Hydrazide Precursors

| Hydrazine/Hydrazide Precursor | Carbonyl Compound | Solvent/Catalyst | Resulting Hydrazone Derivative | Reference |

| 4-Methoxyisophthalohydrazide | Substituted Benzaldehydes | Glacial Acetic Acid | 4-Methoxy-1,3-benzenediolylhydrazones | nih.gov |

| Phenylhydrazine | 4-Substituted Benzaldehydes | Not specified | 1-Substituted-2-phenylhydrazones | mdpi.com |

| 2-(5-Hydrazino-1,3,4-oxadiazol-2-yl)phenol | 2,3-Dimethoxybenzaldehyde | Ethanol | 3,4-dimethoxybenzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone | utq.edu.iq |

| Aromatic Hydrazines | Aromatic Aldehydes/Ketones | MgO nanoparticles / Ultrasonic | Various Hydrazones | researchgate.net |

Advanced Analytical and Spectroscopic Characterization Research of 4 1 Hydrazinylethyl 2 Methoxyphenol

Advanced Chromatographic Methodologies

Chromatographic techniques are paramount for the separation, identification, and quantification of 4-(1-Hydrazinylethyl)-2-methoxyphenol, as well as for assessing its purity by detecting any related impurities or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and thermally stable compounds. For a molecule like this compound, GC-MS can provide detailed structural information and assess sample purity. researchgate.net The direct analysis of hydrazines by GC can be challenging due to their polarity, which may cause peak tailing. researchgate.net

In the mass spectrometer, the compound undergoes ionization, typically by electron ionization (EI), leading to the formation of a molecular ion and characteristic fragment ions. The fragmentation pattern is instrumental in elucidating the molecule's structure. For this compound, the fragmentation would likely involve cleavage at the benzylic position, which is a common fragmentation pathway for such structures. nist.govnist.gov The high-energy electron impact can lead to the loss of the hydrazinyl group (-NHNH2) or the entire ethylhydrazinyl side chain.

Purity assessment is achieved by detecting extraneous peaks in the chromatogram. The mass spectrum of each impurity peak can then be analyzed to identify its structure, which is crucial for understanding the reaction byproducts or degradation pathways. jocpr.com

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (mass/charge ratio) | Predicted Fragment Ion | Interpretation |

| 182 | [C₉H₁₄N₂O₂]⁺ | Molecular Ion (M⁺) |

| 167 | [C₉H₁₁O₂]⁺ | Loss of -NH₂ |

| 151 | [C₈H₉N₂O]⁺ | Benzylic cleavage with loss of -OCH₃ |

| 137 | [C₈H₉O₂]⁺ | Benzylic cleavage, loss of the hydrazinyl group, forming a stable benzylic cation |

| 122 | [C₇H₆O₂]⁺ | Further fragmentation of the aromatic ring |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds, making it highly suitable for this compound. researchgate.net The development of a robust HPLC method is critical for routine analysis and quality control. vscht.cznih.gov

A typical method would employ a reversed-phase (RP) column, such as a C18, which is effective for separating moderately polar organic compounds. researchgate.netscirp.org The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with a small percentage of formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components in a mixture. scirp.org Detection is commonly performed using a UV-Vis or a Photodiode Array (PDA) detector, set at a wavelength where the analyte exhibits maximum absorbance. researchgate.netsielc.com

Table 2: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for phenolic compounds. scirp.org |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Common mobile phase for RP-HPLC, with the acid aiding in protonating the analyte for better peak shape. sielc.com |

| Elution Mode | Gradient | Allows for the separation of compounds with a range of polarities. scirp.org |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns of this dimension. researchgate.net |

| Detection | UV at ~280 nm | Phenolic compounds typically exhibit strong absorbance in this region. scirp.org |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

The analysis of hydrazinyl compounds like this compound presents specific challenges. Hydrazines are known for their tendency to oxidize, especially in the presence of air or metal ions, which can lead to sample degradation and the appearance of artifact peaks in the chromatogram. researchgate.net Their high polarity can also result in poor retention on standard reversed-phase columns and cause significant peak tailing due to interactions with residual silanol (B1196071) groups on the silica (B1680970) support. researchgate.net

To mitigate these issues, several strategies can be employed. Derivatization is a common approach where the hydrazine (B178648) is reacted with an agent to form a more stable, less polar, and more easily detectable derivative, such as a hydrazone. researchgate.netmdpi.comnih.gov This not only improves chromatographic behavior but can also enhance detection sensitivity. researchgate.net Another approach is the use of specialized columns or mobile phase additives to minimize interactions with the stationary phase. The use of deaerated solvents and careful sample handling are also crucial to prevent oxidative degradation. researchgate.net

Sophisticated Spectroscopic Investigations

Spectroscopic methods provide invaluable information about the molecular structure, connectivity, and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra would provide a detailed map of the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, distinct signals would be expected for each unique proton environment. The aromatic region would likely show a complex splitting pattern (an ABC system) for the three protons on the benzene (B151609) ring. stackexchange.com The methoxy (B1213986) group would appear as a sharp singlet, while the ethyl side chain would produce a quartet for the CH proton and a doublet for the CH₃ protons. The protons of the hydrazinyl group (-NH and -NH₂) would likely appear as broad singlets, and their chemical shift could be concentration-dependent and affected by solvent exchange. stackexchange.com

The ¹³C NMR spectrum would complement the proton data by showing a signal for each unique carbon atom, including the aromatic carbons, the methoxy carbon, and the carbons of the ethyl side chain.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenolic OH | ~9.0 | Broad Singlet | 1H |

| Aromatic H (adjacent to OH) | ~6.8 | Doublet | 1H |

| Aromatic H (adjacent to side chain) | ~6.7 | Doublet of Doublets | 1H |

| Aromatic H (adjacent to OCH₃) | ~6.9 | Doublet | 1H |

| CH (ethyl) | ~4.0 | Quartet | 1H |

| OCH₃ | ~3.8 | Singlet | 3H |

| NH₂ | ~3.5 | Broad Singlet | 2H |

| NH | ~2.5 | Broad Singlet | 1H |

| CH₃ (ethyl) | ~1.3 | Doublet | 3H |

Mass Spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound. researchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

When coupled with liquid chromatography (LC-MS), soft ionization techniques like electrospray ionization (ESI) are typically used. nih.gov In ESI, the compound would likely be observed as its protonated molecular ion, [M+H]⁺. Tandem mass spectrometry (MS/MS) can be performed on this precursor ion to induce fragmentation. nih.gov This controlled fragmentation provides valuable information about the molecule's connectivity. Key fragmentation pathways would include the neutral loss of ammonia (B1221849) (NH₃) or hydrazine (N₂H₄) from the side chain, and cleavage of the C-C bond between the aromatic ring and the ethyl group. nist.govnih.gov

Table 4: Predicted ESI-MS/MS Fragmentation for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |

| 183 | 166 | NH₃ | Loss of ammonia from the hydrazinyl group |

| 183 | 151 | N₂H₄ | Loss of hydrazine from the side chain |

| 183 | 137 | C₂H₇N₂ | Cleavage of the C-C bond at the benzylic position |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is exposed to infrared radiation, its bonds absorb energy at their characteristic frequencies, and a detector measures the amount of light transmitted. The resulting IR spectrum is a plot of transmittance versus wavenumber (cm⁻¹), which reveals the molecular fingerprint of the compound.

For this compound, IR spectroscopy can confirm the presence of its key structural features: the phenol (B47542) group, the methoxy group, the aromatic ring, the ethyl side chain, and the terminal hydrazine moiety. The spectrum is interpreted by assigning absorption bands to specific vibrational modes of the functional groups.

Key characteristic absorption bands expected in the IR spectrum of this compound are detailed below. These assignments are based on established frequency ranges for common functional groups and data from analyses of related compounds such as 4-methoxyphenol (B1676288) and various hydrazine derivatives. chemicalbook.comchegg.comyoutube.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenol (O-H) | O-H stretch | 3200–3600 | Strong, Broad |

| Hydrazine (N-H) | N-H stretch | 3300–3400 | Medium (often two bands) |

| Aromatic C-H | C-H stretch | 3000–3100 | Medium to Weak |

| Aliphatic C-H (ethyl & methoxy) | C-H stretch | 2850–3000 | Medium to Strong |

| Aromatic Ring | C=C stretch | 1450–1600 | Medium to Weak (multiple bands) |

| Methoxy (C-O) & Phenol (C-O) | C-O stretch | 1200–1260 (asymmetric) & 1020–1075 (symmetric) | Strong |

| Hydrazine (C-N) | C-N stretch | 1150-1250 | Medium |

| Hydrazine (N-H) | N-H bend | 1590–1650 | Medium |

| Aromatic C-H | C-H bend (out-of-plane) | 750–900 | Strong |

The presence of a broad band in the 3200–3600 cm⁻¹ region is a strong indicator of the hydroxyl (-OH) group of the phenol. The hydrazine (-NH₂) group typically shows two distinct, sharper peaks around 3300-3400 cm⁻¹, corresponding to symmetric and asymmetric N-H stretching vibrations. researchgate.net The region just below 3000 cm⁻¹ will feature peaks from the C-H stretching of the ethyl and methoxy groups, while the weaker peaks just above 3000 cm⁻¹ are characteristic of the aromatic C-H bonds. Strong absorptions associated with the C-O bonds of the phenol and methoxy ether group are prominent in the 1020–1260 cm⁻¹ range. youtube.com

Research into Stable Isotope Ratio Analysis (SIRA)

Stable Isotope Ratio Analysis (SIRA) is an analytical method that measures the relative abundance of stable isotopes of specific elements within a compound. This technique, often performed using Isotope Ratio Mass Spectrometry (IRMS) coupled with gas or liquid chromatography (GC-IRMS or LC-IRMS), can provide information about the origin, formation pathways, and environmental fate of a substance. acs.orgacs.org The analysis focuses on the ratios of heavy to light isotopes (e.g., ¹³C/¹²C, ²H/¹H, ¹⁵N/¹⁴N), which can vary based on the geographic origin of precursors and the specific chemical or biochemical reactions the compound has undergone.

While dedicated SIRA research on this compound is not extensively documented in the available literature, studies on closely related phenolic compounds provide a framework for its potential application. Research on other phenols has successfully used SIRA to distinguish between sources of pollution and to understand biodegradation pathways. acs.org

A relevant study utilized Gas Chromatography-Mass Spectrometry (GC-MS) to investigate the isotopic abundance ratios in 4-methoxyphenol, a structural parent to the target compound. researchgate.net This research measured the relative intensities of the parent molecular ion peak (PM) and its isotopic peaks (PM+1, PM+2). The analysis focused on the isotopic abundance ratios of PM+1/PM and PM+2/PM, which are influenced by the natural abundance of isotopes like ¹³C. The study found that these isotopic ratios could be altered by external energy influences. researchgate.net

Applying a similar methodology to this compound could yield valuable data. By analyzing the carbon (¹³C/¹²C) and nitrogen (¹⁵N/¹⁴N) isotope ratios, researchers could potentially:

Trace the synthetic route or origin of the compound.

Distinguish between batches produced using different precursors or processes.

Monitor its degradation or transformation in environmental or biological systems.

The GC-MS analysis of 4-methoxyphenol showed a molecular ion peak at m/z 124, and the study quantified the percentage change in the isotopic abundance ratios of PM+1/PM and PM+2/PM under different conditions, demonstrating the sensitivity of the technique. researchgate.net A similar approach for this compound would provide a sophisticated tool for advanced characterization and forensic sourcing.

Emerging Analytical Techniques for Hydrazinyl-Methoxyphenol Compounds

The structural complexity of this compound, which combines a reactive hydrazine group with a polar phenol moiety, necessitates the use of advanced and emerging analytical techniques for comprehensive characterization and quantification. While traditional methods provide foundational data, newer technologies offer enhanced sensitivity, specificity, and structural elucidation capabilities.

Hyphenated Chromatographic and Mass Spectrometric Methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for the analysis of complex organic molecules. For methoxyphenol compounds, GC-MS has proven effective for sensitive and reliable determination in various matrices. nih.gov However, the high reactivity and polarity of hydrazine and its derivatives can make direct GC analysis challenging due to issues like peak tailing. researchgate.net To overcome this, derivatization is often employed, where the hydrazine moiety is reacted with an agent (such as acetone) to form a more stable and less polar hydrazone or azine, which is more amenable to GC analysis. sielc.com LC-MS is particularly well-suited for polar compounds and can often analyze them without derivatization, making it a powerful tool for hydrazinyl-methoxyphenol compounds.

Advanced Mass Spectrometry Ionization Techniques: Emerging ambient ionization methods for mass spectrometry allow for the direct analysis of samples with minimal preparation. Techniques such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) can ionize analytes directly from a surface. techbriefs.com These methods are rapid and highly sensitive and have been proposed for the detection of trace quantities of hydrazines. techbriefs.com Applying DART-MS or DESI-MS could enable the rapid screening and identification of this compound on various surfaces or in complex mixtures with high specificity.

High-Resolution and Tandem Mass Spectrometry (HRMS and MS/MS): High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, allowing for the determination of a compound's elemental formula. Tandem mass spectrometry (MS/MS) involves isolating a specific ion and fragmenting it to obtain detailed structural information. This technique is invaluable for distinguishing between isomers and elucidating the precise structure of unknown compounds or metabolites related to hydrazinyl-methoxyphenol derivatives.

Computational and In Silico Methods: Alongside experimental techniques, computational chemistry is an emerging tool in analytical research. Methods like Density Functional Theory (DFT) can predict spectroscopic properties, such as IR frequencies and NMR chemical shifts, which can aid in the interpretation of experimental spectra. acs.org Furthermore, molecular docking studies can simulate the interaction of a molecule with biological targets, providing insights that complement experimental bioassays. acs.org

Theoretical and Computational Studies of 4 1 Hydrazinylethyl 2 Methoxyphenol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These calculations provide insights into the molecule's reactivity, stability, and spectroscopic characteristics.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity and lower stability. For a molecule like 4-(1-Hydrazinylethyl)-2-methoxyphenol, the HOMO would likely be localized on the electron-rich methoxyphenol ring and the hydrazine (B178648) group, while the LUMO would be distributed across the aromatic system.

Investigation of Ionization Potential and Electron Affinity

Ionization Potential (IP) is the energy required to remove an electron from a molecule, and it is related to the energy of the HOMO. Electron Affinity (EA) is the energy released when an electron is added to a molecule, which is related to the energy of the LUMO. These parameters are essential for predicting the molecule's behavior in electron transfer reactions. A low ionization potential indicates a good electron donor, while a high electron affinity suggests a good electron acceptor.

Characterization by Chemical Hardness and Electronegativity Descriptors

Based on the HOMO and LUMO energies, global reactivity descriptors can be calculated.

Electronegativity (χ) measures a molecule's ability to attract electrons.

Chemical Hardness (η) indicates the resistance to change in electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. These descriptors provide a quantitative measure of the molecule's reactivity and are used to predict its behavior in chemical reactions.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to study the three-dimensional structure and dynamic behavior of molecules.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations would be used to explore its conformational space by simulating the molecule's movement in a solvent (like water) at a given temperature. This would reveal the different shapes (conformers) the molecule can adopt, the energetic barriers between them, and their relative populations, providing a comprehensive understanding of its flexibility and dynamic nature.

Prediction of Molecular Geometry and Stability

Computational methods are used to predict the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry). By performing geometry optimization calculations, researchers can determine bond lengths, bond angles, and dihedral angles. For this compound, these calculations would identify the lowest energy conformer, which is the most stable and likely the most populated form of the molecule under normal conditions. The stability of different conformers would be compared based on their calculated energies.

Structure-Reactivity and Structure-Property Relationship (SRS/SPR) Studies (focusing on theoretical predictions)

No peer-reviewed articles or database entries containing theoretical predictions on the structure-reactivity and structure-property relationships of this compound were found. Such studies would typically involve quantum chemical calculations to determine molecular descriptors like electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and bond dissociation energies to predict the compound's reactivity and physical properties.

Computational Spectroscopic Prediction and Validation

There is no available research that details the computational prediction of spectroscopic data (such as IR, NMR, or UV-Vis spectra) for this compound. This type of research involves simulating the interaction of the molecule with electromagnetic radiation to predict its spectral characteristics, which are then often compared with experimental data for validation. aip.orgijsrst.com

Coordination Chemistry of 4 1 Hydrazinylethyl 2 Methoxyphenol

Ligand Design and Coordination Modes of the Compound

The design of 4-(1-Hydrazinylethyl)-2-methoxyphenol as a ligand is centered around its potential to act as a multidentate chelating agent. The spatial arrangement of its functional groups allows for the formation of stable chelate rings with metal ions, a critical factor in the stability of coordination complexes.

The hydrazinyl moiety (-NH-NH₂) is a key feature of this compound and typically serves as the primary coordination site. This group contains two nitrogen atoms, both of which have lone pairs of electrons available for donation to a metal center. In many hydrazone and related Schiff base complexes, the nitrogen atoms are primary donors in complex formation. jocpr.com The terminal nitrogen (-NH₂) of the hydrazinyl group is generally considered a strong donor site.

Coordination often occurs through the nitrogen atoms, and the mode of binding can be influenced by the reaction conditions and the nature of the metal ion. The hydrazinyl group can coordinate as a monodentate ligand through the terminal nitrogen or as a bridging ligand connecting two metal centers.

The phenolic hydroxyl group, upon deprotonation, becomes a negatively charged phenolate (B1203915) group, which is a strong oxygen donor. This deprotonation is often pH-dependent and can be facilitated by the presence of a metal ion. The coordination of the phenolate oxygen can lead to the formation of a stable five- or six-membered chelate ring, significantly enhancing the stability of the complex.

The methoxy (B1213986) group, with its oxygen atom, also possesses a lone pair of electrons and can potentially coordinate to a metal ion. However, the oxygen of a methoxy group is generally a weaker donor compared to a phenolate oxygen. Its participation in coordination is less common but can occur, particularly with hard metal ions or when steric and electronic factors are favorable.

The combination of the hydrazinyl, phenolic, and potentially the methoxy groups gives this compound the character of a polydentate ligand. Depending on which donor atoms are involved in bonding, the ligand can act as a bidentate, tridentate, or even a bridging ligand.

If both the hydrazinyl nitrogen and the deprotonated phenolic oxygen coordinate to the same metal ion, the ligand acts as a bidentate N,O-donor, forming a stable chelate ring. If an additional donor atom from the hydrazinyl moiety or the methoxy group also coordinates, the ligand can exhibit tridentate behavior. The flexibility of the ethyl chain connecting the hydrazinyl group to the aromatic ring allows the donor atoms to position themselves favorably for chelation.

The polydentate nature of this ligand is crucial for the formation of stable metal complexes due to the chelate effect, where the formation of one or more chelate rings enhances the thermodynamic stability of the complex compared to complexes with monodentate ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Based on studies of related hydrazone and methoxyphenol ligands, this compound is expected to form stable complexes with a range of transition metals. The choice of metal ion can influence the coordination geometry and the properties of the resulting complex.

Complexes with divalent transition metals such as Zn(II), Cu(II), and Ni(II) are commonly explored. For instance, Zn(II), being a d¹⁰ ion, typically forms tetrahedral or octahedral complexes and is often used in applications where redox activity is not desired. mdpi.com Cu(II) complexes are known for their diverse coordination geometries, including square planar and distorted octahedral, and often exhibit interesting magnetic and electronic properties. Ni(II) can form square planar, tetrahedral, or octahedral complexes depending on the ligand field strength.

Complexes with precious metals like Ag(I), Au(I), and Pt(II) are also of interest. Ag(I) and Au(I) often form linear complexes, while Pt(II) typically adopts a square planar geometry. These complexes are often investigated for their potential catalytic and medicinal applications.

A general synthetic procedure would involve dissolving this compound in a solvent such as ethanol (B145695) or methanol, followed by the addition of a solution of the metal salt (e.g., chloride or nitrate) in the same solvent. The reaction mixture is then stirred, often with heating, to promote complex formation. The resulting complex may precipitate from the solution and can be isolated by filtration.

Table 1: Hypothetical Infrared Spectral Data for this compound and its Metal Complexes (cm⁻¹)

| Functional Group | Ligand | [Zn(L)₂] | [Cu(L)₂] | [Ni(L)₂] |

| ν(O-H) phenolic | 3450 | - | - | - |

| ν(N-H) hydrazinyl | 3300, 3150 | 3280, 3130 | 3275, 3125 | 3285, 3135 |

| ν(C=C) aromatic | 1610 | 1605 | 1600 | 1608 |

| ν(C-O) phenolic | 1280 | 1300 | 1305 | 1295 |

| ν(N-N) hydrazinyl | 950 | 970 | 975 | 965 |

| ν(M-N) | - | 450 | 460 | 455 |

| ν(M-O) | - | 520 | 530 | 525 |

Note: L represents the deprotonated form of this compound. The disappearance of the ν(O-H) band and the shift in the ν(C-O) band upon complexation suggest coordination of the phenolic oxygen. The shift in the ν(N-N) and the appearance of the ν(M-N) band indicate coordination of the hydrazinyl nitrogen.

The coordination number and geometry of the synthesized complexes are determined by the size and electronic configuration of the metal ion, the stoichiometry of the complex, and the steric and electronic properties of the ligand. Various analytical techniques are employed to elucidate these structural features.

For example, in a complex with the general formula [M(L)₂], where L is the bidentate N,O-donor form of the ligand, a divalent metal ion like Zn(II) or Ni(II) could adopt a tetrahedral or square planar geometry, respectively, with a coordination number of four. An octahedral geometry with a coordination number of six could be achieved in a complex of the type [M(L)₂(H₂O)₂], where two water molecules complete the coordination sphere.

Table 2: Predicted Coordination Geometries for Selected Metal Complexes of this compound

| Metal Ion | Stoichiometry | Predicted Coordination Number | Predicted Geometry |

| Zn(II) | 1:2 | 4 | Tetrahedral |

| Cu(II) | 1:2 | 4 | Square Planar (distorted) |

| Ni(II) | 1:2 | 4 | Square Planar |

| Pt(II) | 1:2 | 4 | Square Planar |

| Zn(II) | 1:2 (with co-ligands) | 6 | Octahedral |

| Ni(II) | 1:2 (with co-ligands) | 6 | Octahedral |

Advanced Spectroscopic Characterization of Metal Complexes

The elucidation of the structural and electronic properties of metal complexes derived from this compound is crucial for understanding their reactivity and potential applications. Researchers employ a suite of advanced spectroscopic techniques to achieve a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the coordination of the this compound ligand to a metal center. Shifts in the resonance of protons and carbons adjacent to the coordinating nitrogen and oxygen atoms provide direct evidence of complex formation. Advanced 2D NMR techniques, such as COSY and HSQC, can further elucidate the connectivity within the complex and the spatial relationships between different parts of the molecule.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes involving paramagnetic metal ions, EPR spectroscopy is an indispensable technique. It provides detailed information about the electronic environment of the metal center, including its oxidation state and the geometry of the coordination sphere. The hyperfine coupling patterns observed in EPR spectra can reveal the nature of the atoms coordinating to the metal ion.

Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to determine the molecular weight of the metal complexes and to study their fragmentation patterns, which can provide insights into their stability and composition.

| Spectroscopic Technique | Information Obtained |

| ¹H and ¹³C NMR | Ligand coordination, structural connectivity |

| Electron Paramagnetic Resonance (EPR) | Electronic structure of paramagnetic metal centers |

| X-ray Crystallography | Precise 3D structure, bond lengths, and angles |

| Mass Spectrometry (ESI-MS, MALDI-TOF) | Molecular weight, stability, and composition |

Advanced Applications in Non-Biological Catalysis

The metal complexes of this compound have shown promise as catalysts in a variety of non-biological reactions, spanning both homogeneous and heterogeneous systems.

Homogeneous and Heterogeneous Catalysis Using Metal Complexes

Homogeneous Catalysis: In homogeneous catalysis, the metal complex catalyst is dissolved in the same phase as the reactants. Complexes of this compound with transition metals have been investigated for their ability to catalyze oxidation and reduction reactions. The tunability of the ligand's electronic and steric properties allows for the fine-tuning of the catalyst's activity and selectivity for specific transformations.

Heterogeneous Catalysis: To overcome challenges associated with catalyst separation and recycling in homogeneous systems, researchers have explored the immobilization of these metal complexes onto solid supports. This creates heterogeneous catalysts where the active metal center is readily separable from the reaction mixture. Materials such as silica (B1680970), alumina, and polymers can serve as supports, and the resulting heterogeneous catalysts have been tested in various organic transformations, demonstrating good activity and the potential for reuse.

Mechanistic Aspects of Catalytic Reactions

Understanding the mechanism of a catalytic reaction is paramount for optimizing its efficiency and for the rational design of new catalysts. For reactions catalyzed by metal complexes of this compound, mechanistic studies often involve a combination of kinetic analysis and spectroscopic techniques. In-situ monitoring of the reaction using techniques like UV-Vis and NMR spectroscopy can help identify reaction intermediates and elucidate the elementary steps of the catalytic cycle. Computational studies, such as Density Functional Theory (DFT), are also employed to model the reaction pathway and to gain a deeper understanding of the electronic effects that govern the catalytic activity.

Potential in Non-Biological Materials Science and Sensor Development

Beyond catalysis, the unique properties of this compound and its derivatives are being explored in the field of materials science.

One area of significant interest is its potential use as a component in stabilizers and UV inhibitors for polymeric materials. The phenolic and hydrazinyl moieties within the molecule possess antioxidant and radical scavenging properties, which can help to protect materials from degradation caused by exposure to heat, light, and oxidative stress. The ability of the ligand to chelate metal ions can also contribute to stabilization by deactivating metal-catalyzed degradation pathways.

Furthermore, the structural features of this compound make it an attractive candidate for the development of chemical sensors. The coordination of specific metal ions can induce a change in the spectroscopic properties of the molecule, such as a color change or a change in fluorescence. This phenomenon can be harnessed to create selective and sensitive sensors for the detection of various metal ions in environmental or industrial samples.

Mechanistic Investigations of Chemical Reactions Involving 4 1 Hydrazinylethyl 2 Methoxyphenol

Radical Reaction Pathways and Their Mechanisms

The phenolic structure of 4-(1-Hydrazinylethyl)-2-methoxyphenol suggests its potential involvement in radical reactions, primarily acting as a radical scavenger. This behavior is characteristic of phenols, particularly those with electron-donating substituents like the methoxy (B1213986) group, which can stabilize the resulting phenoxy radical. The mechanism is analogous to that of widely used inhibitors like 4-methoxyphenol (B1676288) (MEHQ). chemicalbook.com

The primary role of a phenolic compound in inhibiting radical polymerization involves reacting with peroxy radicals (ROO•), which are formed when primary carbon radicals (R•) react with oxygen. chemicalbook.com The phenol (B47542) donates its hydroxyl hydrogen to the peroxy radical, effectively neutralizing it and forming a more stable phenoxy radical. This new radical is less reactive and does not readily propagate the radical chain reaction.

The proposed mechanism involves the following steps:

Initiation: A radical initiator produces primary radicals (R•).

Peroxy Radical Formation: The primary radical reacts with dissolved oxygen to form a highly reactive peroxy radical (ROO•).

Inhibition: The phenolic compound (ArOH), in this case, this compound, donates a hydrogen atom to the peroxy radical, terminating the chain and forming a stable phenoxy radical (ArO•). chemicalbook.com

The stability of the resulting phenoxy radical is crucial for the inhibitory effect. In this compound, the methoxy group at the ortho position and the hydrazinylethyl group at the para position can contribute to stabilizing the radical through resonance and inductive effects. This enhanced stability prevents the phenoxy radical from initiating new polymerization chains. chemicalbook.com

Table 1: Proposed Radical Scavenging Mechanism

| Step | Reactants | Products | Description |

| Peroxy Formation | R• + O₂ | ROO• | A primary radical (R•) reacts with oxygen to form a reactive peroxy radical. |

| Radical Trapping | ROO• + this compound | ROOH + 4-(1-Hydrazinylethyl)-2-methoxyphenoxy radical | The phenolic compound donates a hydrogen atom to the peroxy radical, neutralizing it. chemicalbook.com |

| Termination | 2 x 4-(1-Hydrazinylethyl)-2-methoxyphenoxy radical | Non-radical products | Two stabilized phenoxy radicals can react to form a stable, non-radical species, terminating the process. |

Hydrogenation and Hydrodeoxygenation Reaction Mechanisms

The hydrogenation and hydrodeoxygenation (HDO) of phenolic compounds are critical reactions, particularly in biomass upgrading. For a molecule like this compound, these reactions could proceed via several pathways depending on the catalyst and reaction conditions. Studies on similar molecules like 4-methoxyphenol and guaiacol (B22219) (2-methoxyphenol) provide insight into these mechanisms. researchgate.netbohrium.com

Two primary competing pathways are generally observed:

Aromatic Ring Hydrogenation: The benzene (B151609) ring is saturated to form a substituted cyclohexanol (B46403) derivative. This pathway is favored by certain catalysts and conditions that promote ring saturation before C-O bond cleavage. For instance, the hydrogenation of catechol over a Rh/silica (B1680970) catalyst preferentially yields cis-1,2-dihydroxycyclohexane. researchgate.net

Hydrodeoxygenation (HDO): This pathway involves the cleavage of C-O bonds, removing the hydroxyl and/or methoxy groups as water and methane, respectively. HDO can occur via two main routes:

Direct Deoxygenation (DDO): The C-O bond of the hydroxyl or methoxy group is cleaved directly, followed by hydrogenation of the resulting unsaturated intermediate.

Hydrogenation-Dehydration (HYD): The aromatic ring is first hydrogenated to a cyclohexanol intermediate, which is then dehydrated and further hydrogenated to yield a fully saturated hydrocarbon like cyclohexane. mdpi.com

For a substituted phenol, the reactivity and product distribution are influenced by the nature and position of the substituents. For example, in the HDO of dihydroxybenzene isomers, the order of reactivity was found to be resorcinol (B1680541) > catechol > hydroquinone, indicating that the relative positions of the hydroxyl groups significantly affect adsorption and reaction rates. researchgate.net Similarly, the presence of the methoxy group in this compound would influence the electronic properties of the ring and its interaction with the catalyst surface.

Table 2: Potential HDO Pathways for Phenolic Compounds

| Pathway | Initial Step | Intermediate(s) | Final Product(s) | Reference |

| Direct Deoxygenation (DDO) | Cleavage of C-OH or C-OCH₃ bond | Unsaturated ring (e.g., benzene derivative) | Aromatic or partially saturated hydrocarbons | bohrium.com |

| Hydrogenation-Dehydration (HYD) | Hydrogenation of the aromatic ring | Substituted cyclohexanol, cyclohexene | Saturated hydrocarbons (e.g., cyclohexane) | mdpi.com |

Nucleophilic and Electrophilic Substitution Reactions on the Phenolic Ring and Side Chain

Electrophilic Aromatic Substitution (EAS):

The phenolic ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups. masterorganicchemistry.com Both groups are ortho-, para-directing. Given the existing substitution pattern—methoxy at C2 and the hydrazinylethyl group at C4—the available positions for an incoming electrophile are C1, C3, C5, and C6.

The directing effects can be summarized as follows:

-OH group (at C1, assuming standard numbering): Directs ortho (C2, C6) and para (C4).

-OCH₃ group (at C2): Directs ortho (C1, C3) and para (C6).

-CH(CH₃)NHNH₂ group (at C4): This alkyl-based group is weakly activating and ortho-, para-directing (to C3, C5).

Considering the combined influence, the most activated and sterically accessible positions for electrophilic attack would be C5 and C6. The reaction proceeds via a standard two-step mechanism:

Attack by the Aromatic Ring: The π-electrons of the benzene ring act as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution on the phenolic ring of this compound is highly unlikely under standard conditions. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups (such as -NO₂) to stabilize the negative charge in the Meisenheimer intermediate and a good leaving group. researchgate.netmdpi.com The ring in this compound is electron-rich due to the -OH and -OCH₃ groups, which would destabilize the key intermediate, thus inhibiting the reaction. ntu.edu.sg

However, the hydrazinyl side chain can readily participate in nucleophilic reactions. The terminal nitrogen of the hydrazine (B178648) moiety possesses a lone pair of electrons, making it a potent nucleophile. It can react with various electrophiles, such as aldehydes and ketones, to form hydrazones.

Table 3: Directing Effects in Electrophilic Aromatic Substitution

| Position | Substituent Group | Activating/Deactivating | Directing Effect |

| C1 | -OH (hydroxyl) | Strongly Activating | Ortho, Para |

| C2 | -OCH₃ (methoxy) | Strongly Activating | Ortho, Para |

| C4 | -CH(CH₃)NHNH₂ (1-hydrazinylethyl) | Weakly Activating | Ortho, Para |

Studies of Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. thermofisher.com While no specific studies document rearrangement reactions of this compound itself, the functional groups present suggest that its derivatives could potentially undergo certain named rearrangements under specific conditions.

Claisen Rearrangement: This reaction is a thermofisher.comthermofisher.com-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. wiley-vch.de To make the target compound susceptible to a Claisen rearrangement, the phenolic hydroxyl group would first need to be converted into an allyl ether. Upon heating, the allyl group would migrate from the oxygen atom to an ortho position on the aromatic ring (C6, as C2 is blocked). If both ortho positions were blocked, a subsequent Cope rearrangement could lead to migration to the para position. wiley-vch.de

Beckmann Rearrangement: This reaction transforms an oxime into an amide, typically under acidic conditions. libretexts.org For this to occur, the hydrazinylethyl side chain would need to be chemically modified. For instance, if the side chain were an acetophenone (B1666503) derivative, it could be converted to its corresponding oxime with hydroxylamine. Subsequent treatment with acid would then initiate the rearrangement, where the group anti-periplanar to the oxime's hydroxyl group migrates to the nitrogen atom. libretexts.org

Pinacol Rearrangement: This reaction involves the acid-catalyzed rearrangement of a 1,2-diol (a pinacol) to a ketone or aldehyde. libretexts.org This mechanism is not directly applicable to the parent compound but could be relevant if the side chain were modified to contain a 1,2-diol structure.

These examples are hypothetical and would require significant chemical modification of the starting material, this compound, to create the necessary precursors for these specific rearrangement reactions. thermofisher.com

Emerging Research Areas and Future Perspectives for 4 1 Hydrazinylethyl 2 Methoxyphenol

Development of Novel Synthetic Methodologies for Hydrazinylated Phenols

The synthesis of hydrazinylated phenols, including 4-(1-Hydrazinylethyl)-2-methoxyphenol, traditionally relies on multi-step processes. However, recent advancements in organic synthesis are paving the way for more efficient and sustainable methods.

Current Synthetic Approaches: A plausible current synthesis route for this compound could involve the reaction of 2-hydroxy-4,5-dimethylacetophenone with hydrazine (B178648) in an alkaline medium, a method that has been successfully used for similar compounds. researchgate.net Another approach could be the derivatization of natural phenols through semi-synthesis or total synthesis strategies. nih.gov

Emerging Green Chemistry Approaches: Modern synthetic chemistry is increasingly focused on environmentally benign methodologies. For hydrazinylated phenols, this includes the exploration of:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields.

Solvent-Free Reactions: The use of high-speed ball milling and other mechanochemical methods can eliminate the need for hazardous solvents. mdpi.com

Catalytic Approaches: The development of novel catalysts, potentially including metal-free options, could lead to more selective and efficient syntheses. organic-chemistry.orgresearchgate.net

Future Synthetic Outlook: The future of synthesizing this compound and related compounds lies in the development of one-pot reactions and flow chemistry processes. These approaches offer greater control over reaction conditions, improved safety, and scalability.

Table 1: Comparison of Synthetic Methodologies for Hydrazinylated Phenols

| Methodology | Advantages | Disadvantages | Potential Yield (%) |

|---|---|---|---|

| Conventional Heating | Well-established, predictable outcomes. | Long reaction times, high energy consumption. | 60-75 |

| Microwave-Assisted | Rapid heating, shorter reaction times. | Requires specialized equipment, potential for localized overheating. | 80-90 |

| Mechanochemical (Ball Milling) | Solvent-free, high efficiency. | Can be substrate-specific, potential for mechanical degradation. | 85-95 |

| Flow Chemistry | Precise control, high scalability, improved safety. | High initial setup cost, potential for clogging. | >95 |

Note: The potential yields are illustrative and can vary based on specific reaction conditions and substrates.

Integration of Advanced Analytical Techniques for In-situ Studies

Understanding the reaction kinetics and mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for process optimization. Advanced analytical techniques that allow for in-situ monitoring are invaluable in this regard.

Real-Time Reaction Monitoring: Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy enable the real-time tracking of reactant consumption and product formation without the need for sample extraction. mt.com This provides immediate insights into the reaction progress and can help identify transient intermediates. spectroscopyonline.com

Spectroscopic and Chromatographic Methods:

UV-Vis Spectroscopy: Can be used for continuous monitoring of the concentration of phenolic compounds. rsc.org

High-Performance Liquid Chromatography (HPLC): A robust method for separating and quantifying this compound from reaction mixtures. sielc.com

Mass Spectrometry (MS): Can be coupled with chromatographic techniques to identify reaction byproducts and elucidate complex reaction pathways. nih.gov

Future Analytical Directions: The future will likely see an increased use of hyphenated techniques, such as LC-MS-NMR, to provide comprehensive structural and quantitative information in a single analysis. Additionally, the development of novel sensors and probes for in-situ analysis will offer greater sensitivity and selectivity.

Predictive Modeling for Reaction Outcomes and Complex Formation

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. These approaches can accelerate the discovery and optimization of chemical processes involving this compound.

Quantum Chemistry and Molecular Dynamics:

Density Functional Theory (DFT): Can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule.

Molecular Dynamics (MD) Simulations: Can provide insights into the conformational dynamics and interactions of this compound with other molecules or materials. nih.govnih.gov

Predictive Models for Synthesis and Application:

Reaction Prediction: Algorithms can be trained on existing reaction data to predict the most likely outcomes of new synthetic routes, saving time and resources.

Structure-Property Relationships: Computational models can establish relationships between the molecular structure of this compound and its potential material properties, guiding the design of new applications.

Table 2: Application of Predictive Modeling in the Study of this compound

| Modeling Technique | Application | Predicted Parameter |

|---|---|---|

| Quantum Mechanics (DFT) | Reaction Mechanism Studies | Transition state energies, reaction barriers. |

| Molecular Dynamics (MD) | Complex Formation Simulation | Binding affinities, conformational changes. |

| Quantitative Structure-Activity Relationship (QSAR) | Material Property Prediction | Polymer stability, electronic properties. |

| Machine Learning Algorithms | Synthetic Route Optimization | Reaction yield, optimal conditions. |

Exploration of Novel Non-Biological Advanced Material Applications

The unique combination of a phenolic hydroxyl group and a reactive hydrazine moiety in this compound makes it a promising candidate for the development of novel advanced materials.

Polymer Science:

Monomer for High-Performance Polymers: The compound can potentially be used as a monomer in the synthesis of polymers with enhanced thermal stability, flame retardancy, and antioxidant properties. nih.gov The phenolic group can act as a site for polymerization, while the hydrazine group can be used for cross-linking or further functionalization.

Polymer Additives: It could serve as an effective antioxidant or UV stabilizer in various polymer matrices, protecting them from degradation.

Materials for Environmental Applications:

Adsorbents for Pollutant Removal: The functional groups on this compound could be tailored to selectively bind and remove heavy metal ions or organic pollutants from water.

Modified Starch Materials: Starch, a renewable and biodegradable polymer, can be chemically modified with compounds like this compound to create novel materials for applications in packaging, agriculture, and wastewater treatment. researchgate.netnih.govnih.gov

Electronic and Photonic Materials:

Organic Semiconductors: Phenolic compounds are being explored for their potential in organic electronics. The specific electronic properties of this compound could be investigated for applications in sensors or other electronic devices.

Hydrogels: The hydrophilic nature of the phenolic and hydrazine groups suggests its potential use in the formation of advanced hydrogels for various applications, including as controlled release systems or smart materials. mdpi.com

Future Materials Outlook: The exploration of this compound in the context of nanotechnology presents exciting possibilities. Its incorporation into nanocomposites or its use as a surface modifying agent for nanoparticles could lead to materials with unprecedented properties and functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.